C5aR-IN-1

Complement System Inflammation Drug Discovery

Researchers studying C5aR1-driven inflammatory diseases often lack tool compounds with robust in vivo validation. C5aR-IN-1 addresses this gap with a unique octahydrocyclopenta[b]pyridine chemotype and proven oral efficacy in a disease-relevant NHP model. • Rescues neutropenia in cynomolgus monkeys at 10 mg/kg p.o., establishing in vivo PK/PD proof-of-concept. • Enables ex vivo target engagement assays via C5a-induced CD11b upregulation on neutrophils for dose-response correlation. • Structurally distinct scaffold avoids off-target liabilities reported for other C5aR1 inhibitors (e.g., MrgX2 agonism, species selectivity).

Molecular Formula C36H39F4N3O2
Molecular Weight 621.7 g/mol
Cat. No. B12400932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC5aR-IN-1
Molecular FormulaC36H39F4N3O2
Molecular Weight621.7 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)F)C(=O)N2C3CCCC3CC(C2C4=CC=C(C=C4)NC5CCCC5)C(=O)NC6=CC(=C(C=C6)C)C(F)(F)F
InChIInChI=1S/C36H39F4N3O2/c1-21-13-16-27(20-29(21)36(38,39)40)42-34(44)28-19-24-8-6-12-31(24)43(35(45)32-22(2)7-5-11-30(32)37)33(28)23-14-17-26(18-15-23)41-25-9-3-4-10-25/h5,7,11,13-18,20,24-25,28,31,33,41H,3-4,6,8-10,12,19H2,1-2H3,(H,42,44)/t24-,28+,31-,33+/m1/s1
InChIKeyGFPFPJUWYULVHK-YUQOACCUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C5aR-IN-1 for Inflammation Research


C5aR-IN-1 (CAS 2761048-02-4) is a synthetic small-molecule inhibitor of the complement component C5a receptor 1 (C5aR1, also known as CD88), disclosed as compound 47 in patent WO2022028586A1 [1]. C5aR1 is a G-protein coupled receptor that mediates powerful pro-inflammatory and immunomodulatory functions upon binding its ligand C5a, and its dysregulation is implicated in numerous autoimmune and inflammatory disorders [2]. C5aR-IN-1 acts as a potent antagonist of C5aR1, blocking C5a-induced cellular responses and demonstrating in vivo efficacy in a non-human primate neutropenia model [1].

C5aR-IN-1: Beyond Simple Substitution


The C5aR1 antagonist landscape includes chemically diverse agents such as peptidic compounds (PMX53, PMX205) and non-peptide small molecules (avacopan/CCX168, DF2593A) [1]. Direct substitution based solely on in vitro potency (e.g., IC50 values) is scientifically unsound due to profound differences in binding mechanisms (competitive vs. non-competitive), species selectivity, oral bioavailability, and in vivo efficacy [1]. C5aR-IN-1, with its specific octahydrocyclopenta[b]pyridine core [2], represents a distinct chemotype. Its demonstrated ability to rescue neutropenia in cynomolgus monkeys at an oral dose of 10 mg/kg provides a unique in vivo validation [2] that cannot be extrapolated to other C5aR1 inhibitors without equivalent data. The following evidence quantifies this differentiation.

C5aR-IN-1: Comparative Evidence


In Vitro Potency in FLIPR Assay

In a standardized FLIPR assay measuring inhibition of C5a-mediated calcium mobilization in cells overexpressing human C5aR, C5aR-IN-1 demonstrates an IC50 of 338 nM [1]. This contrasts sharply with the clinically advanced competitive antagonist avacopan (CCX168), which exhibits an IC50 of 0.2 nM in the same assay format using purified human neutrophils . While less potent in this specific in vitro system, C5aR-IN-1's distinct chemotype (octahydrocyclopenta[b]pyridine) may confer advantages in other pharmacological parameters, such as species cross-reactivity or oral bioavailability, as evidenced by its robust in vivo activity.

Complement System Inflammation Drug Discovery

Oral In Vivo Efficacy in NHP Neutropenia Model

C5aR-IN-1 (compound 47) was evaluated in a cynomolgus monkey model of human C5a-induced neutropenia. Oral pre-dosing at 10 mg/kg significantly blocked the C5a-induced decrease in circulating neutrophils, demonstrating a rescue effect in vivo [1]. This is a critical differentiation point, as many potent in vitro C5aR1 antagonists, such as W54011 and NDT9513727, failed to advance beyond preclinical stages due to high species selectivity and poor in vivo translation [2]. While direct comparative in vivo data for other C5aR1 inhibitors in this specific NHP model are not publicly available, the successful demonstration of oral efficacy in a large animal model establishes C5aR-IN-1 as a uniquely validated tool compound for in vivo inflammation research.

In Vivo Pharmacology Neutropenia Non-Human Primate Model

Distinct Chemotype and Scaffold

C5aR-IN-1 possesses a unique chemical structure based on an octahydrocyclopenta[b]pyridine core (molecular formula C36H39F4N3O2, MW 621.71) [1]. This scaffold is distinct from the cyclic hexapeptide structures of PMX53 and PMX205 [2] and the phenylacetamide-based structure of avacopan. The patent WO2022028586A1 discloses a series of compounds with this core, many demonstrating in vivo activity [1]. While direct binding kinetics (e.g., kon/koff) or specific selectivity profiles for C5aR-IN-1 against related receptors (C5L2, C3aR) are not publicly reported, the novel chemotype itself represents a critical point of differentiation. In contrast, avacopan exhibits high selectivity (>5,000-fold) against C5L2, C3aR, and a broad panel of GPCRs [3], and PMX53 is known to be a low-affinity agonist for MrgX2 . The distinct chemical space occupied by C5aR-IN-1 offers the potential for a unique selectivity and off-target profile, making it a valuable tool for probing C5aR1 biology without confounding activities observed with other chemotypes.

Medicinal Chemistry Chemotype Structure-Activity Relationship

Inhibition of CD11b in Human Whole Blood

In a human whole blood assay, oral pre-dosing with C5aR-IN-1 (compound 47) at 10 mg/kg in human C5aR knock-in mice completely blocked C5a-induced CD11b upregulation on neutrophils [1]. CD11b is a key integrin mediating neutrophil adhesion and is a robust pharmacodynamic biomarker of C5aR1 activation. This ex vivo finding corroborates the compound's in vivo efficacy and demonstrates target engagement in a physiologically relevant matrix. While many C5aR1 inhibitors show activity in isolated cell systems, few have reported data in whole blood assays, which account for plasma protein binding and other matrix effects. This provides a more translationally relevant measure of functional antagonism compared to buffer-based assays.

Ex Vivo Pharmacology Neutrophil Activation Biomarker

C5aR-IN-1 Optimal Use Cases


In Vivo PoC for Inflammatory Diseases

Leverage C5aR-IN-1's demonstrated oral efficacy in a non-human primate neutropenia model [1] to establish proof-of-concept for C5aR1 antagonism in complex inflammatory disease models (e.g., ANCA-associated vasculitis, rheumatoid arthritis). This compound is particularly well-suited for studies requiring oral dosing and translatable in vivo pharmacokinetic/pharmacodynamic relationships.

Ex Vivo Whole Blood PD Assays

Utilize C5aR-IN-1 in ex vivo whole blood assays to quantify C5aR1 target engagement via inhibition of C5a-induced CD11b upregulation on neutrophils [1]. This approach provides a more physiologically relevant measure of functional antagonism than cell-line-based assays and can be used to establish dose-response relationships and correlate with in vivo efficacy.

C5aR1 Biology Without Off-Target Confounds

Employ C5aR-IN-1 as a tool compound to dissect C5aR1 signaling pathways in cellular and in vivo models, capitalizing on its distinct octahydrocyclopenta[b]pyridine chemotype [1]. This minimizes the risk of confounding results from off-target activities reported for other C5aR1 inhibitors, such as PMX53's MrgX2 agonism or avacopan's species selectivity [2].

Medicinal Chemistry Benchmarking

Use C5aR-IN-1 as a benchmark compound for structure-activity relationship (SAR) studies and the development of next-generation C5aR1 inhibitors. Its patent-disclosed scaffold [1] and in vivo activity profile provide a validated starting point for optimizing potency, selectivity, and pharmacokinetic properties of new chemical entities.

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